molecular formula C20H17F3N2O3 B5034987 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5034987
M. Wt: 390.4 g/mol
InChI Key: ZJNKJHQMNJRKGE-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C20H17F3N2O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11912689 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide , often referred to as a derivative of isoindole, has garnered attention in pharmacological research for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by the presence of an isoindole moiety. Its molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, and it has a molecular weight of approximately 436.43 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar isoindole derivatives. For instance, compounds with trifluoromethyl substitutions have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these derivatives can be as low as 0.78 μg/ml, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Isoindole Derivatives

Compound IDStructure DescriptionMIC (μg/ml)Target Bacteria
41N-phenyl substituted3.12Staphylococcus aureus
46Bromo-substituted0.78Enterococcus faecalis
50Trifluoromethyl0.78–3.125Various Gram-positive

The mechanism by which these compounds exert their antimicrobial effects involves the inhibition of macromolecular synthesis within bacterial cells. This suggests that they may target multiple pathways essential for bacterial survival and replication .

Cytotoxicity and Safety Profiles

In vivo studies have demonstrated that these compounds exhibit low toxicity at therapeutic doses. For example, doses up to 50 mg/kg did not show significant adverse effects on liver or kidney functions in mouse models . This safety profile is crucial for potential therapeutic applications.

Case Studies

Several case studies have investigated the biological activity of isoindole derivatives:

  • Study on Antibacterial Efficacy : A study published in Nature reported the synthesis and testing of various isoindole derivatives, including those with trifluoromethyl groups. The results indicated a strong correlation between structural modifications and antibacterial potency .
  • Toxicological Assessment : Another research effort focused on evaluating the safety and efficacy of these compounds in animal models. It was found that they could be safely administered without significant toxicity, making them suitable candidates for further development as antimicrobial agents .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-11(2)16(25-18(27)12-7-3-4-8-13(12)19(25)28)17(26)24-15-10-6-5-9-14(15)20(21,22)23/h3-11,16H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKJHQMNJRKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.